molecular formula C20H15BrO B014378 (E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE CAS No. 874504-11-7

(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE

Cat. No.: B014378
CAS No.: 874504-11-7
M. Wt: 351.2 g/mol
InChI Key: XUBABWJOIJRXNS-UHFFFAOYSA-N
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Description

Bromophenols are known for their diverse biological activities, including antioxidant and enzyme inhibitory actions.

Mechanism of Action

Mode of Action

4-(2-Bromo-1,2-diphenylethenyl)phenol interacts with its targets by inhibiting their enzymatic activity . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can alter the normal biochemical processes in cells.

Biochemical Pathways

The inhibition of AChE and carbonic anhydrase enzymes by 4-(2-Bromo-1,2-diphenylethenyl)phenol affects several biochemical pathways. The inhibition of AChE can lead to an increase in acetylcholine levels at synapses, affecting nerve impulse transmission. The inhibition of carbonic anhydrase enzymes can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially affecting many physiological processes, including respiration and pH regulation .

Result of Action

The molecular and cellular effects of 4-(2-Bromo-1,2-diphenylethenyl)phenol’s action are primarily related to its inhibitory effects on AChE and carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can alter cellular processes and potentially lead to therapeutic effects. For instance, the compound’s inhibition of AChE has been suggested to have potential for the treatment of neurodegenerative diseases like Alzheimer’s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-1,2-diphenylethenyl)phenol typically involves the bromination of a phenolic precursor. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom into the phenolic ring . The reaction conditions often include:

    Solvent: Dichloromethane or similar organic solvents

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Lewis acids such as aluminum chloride

Industrial Production Methods

Industrial production of 4-(2-Bromo-1,2-diphenylethenyl)phenol may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-1,2-diphenylethenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Phenols without the bromine atom.

    Substitution: Phenols with different substituents replacing the bromine atom.

Scientific Research Applications

4-(2-Bromo-1,2-diphenylethenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties and enzyme inhibitory actions.

    Medicine: Investigated for its potential therapeutic effects due to its biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenol
  • 4-Bromo-2,6-dimethylphenol
  • 2,4-Dibromophenol

Uniqueness

4-(2-Bromo-1,2-diphenylethenyl)phenol is unique due to its specific structure, which combines a brominated phenolic group with a diphenylethenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2-bromo-1,2-diphenylethenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBABWJOIJRXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE
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(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE
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(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE
Reactant of Route 4
(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE
Reactant of Route 5
(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE
Reactant of Route 6
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(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE

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